N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide
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Overview
Description
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both furan and thiophene rings. These rings are known for their unique chemical properties and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide is a furan derivative . Furan derivatives have been employed as medicines in a number of distinct disease areas . They have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Mode of Action
Furan-containing compounds, which this compound is a part of, are known to interact with various biological targets .
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics , suggesting that they may affect multiple biochemical pathways.
Result of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-furoic acid with 3-aminothiophene-2-carboxamide. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher product yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: Both the furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted furan and thiophene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoylthiophen-2-yl)benzamide
- N-(3-carbamoylthiophen-2-yl)pyridine-2-carboxamide
- N-(3-carbamoylthiophen-2-yl)thiophene-2-carboxamide
Uniqueness
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide is unique due to the presence of both furan and thiophene rings in its structure. This dual-ring system provides the compound with distinct chemical properties, making it more versatile in various chemical reactions compared to similar compounds that contain only one type of ring .
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c11-8(13)6-3-5-16-10(6)12-9(14)7-2-1-4-15-7/h1-5H,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIVIJJEKZUFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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